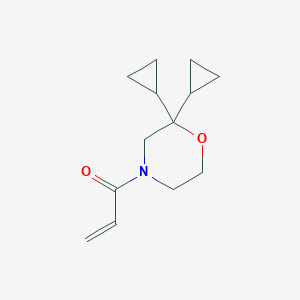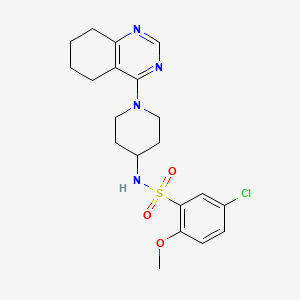![molecular formula C19H19N3O2S B2858494 Benzo[b]thiophen-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034317-14-9](/img/structure/B2858494.png)
Benzo[b]thiophen-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Benzo[b]thiophen-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound. It belongs to a class of compounds known as benzo[b]thiophenes, which are organic compounds containing a benzene fused to a thiophene ring . Benzo[b]thiophenes have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives has been studied extensively. A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied . Another study reported the synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene .Scientific Research Applications
Polymer Solar Cells Enhancement Research by Zhou et al. (2013) demonstrates the enhancement of polymer solar cell efficiency through solvent treatment. This study suggests that certain derivatives related to Benzo[b]thiophen compounds, when treated with specific solvents, can lead to improvements in solar cell performance metrics such as open-circuit voltage, short-circuit current, and fill factor. This finding indicates the potential of these compounds in improving renewable energy technologies (Zhou et al., 2013).
Chemical Synthesis and Reactions The work by Acheson and Wallis (1982) explores the reactivity of compounds possessing two adjacent nucleophilic centers with dimethyl hex-2-en-1-yne-1,6-dioate and dimethyl penta-2,3-diene-1,5-dioate. This research provides insights into the synthesis of new compounds through addition and cyclization reactions, highlighting the chemical versatility and potential for further functionalization of Benzo[b]thiophen derivatives (Acheson & Wallis, 1982).
Novel Derivative Synthesis Mabkhot et al. (2010) report on the facile and convenient synthesis of new Thieno[2,3-b]-Thiophene derivatives. These derivatives, incorporating a thieno-[2,3-b]thiophene moiety, showcase the compound's adaptability in creating diverse chemical structures with potential applications in pharmaceuticals and materials science (Mabkhot et al., 2010).
Advanced Materials Development Research by Chahma et al. (2021) on the synthesis, characterization, and modeling of stable radical functionalized monothiophenes indicates the potential of Benzo[b]thiophen derivatives in the development of advanced materials with stable radical properties. These materials could have significant implications for electronic devices, highlighting the compound's relevance in materials science (Chahma et al., 2021).
Nonlinear Optical Properties Hussain et al. (2020) explore the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. This study underscores the importance of Benzo[b]thiophen derivatives in nonlinear optics and their potential applications in optoelectronic devices, further expanding the scope of research into the photophysical properties of these compounds (Hussain et al., 2020).
properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-9-13(2)21-19(20-12)24-15-7-8-22(11-15)18(23)17-10-14-5-3-4-6-16(14)25-17/h3-6,9-10,15H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXIYZLIPZEVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)

![7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2858418.png)
![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2858419.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2858424.png)

![2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2858429.png)
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2858430.png)

![3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one](/img/structure/B2858433.png)
